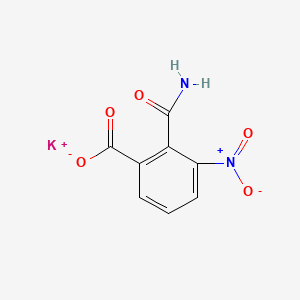

2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

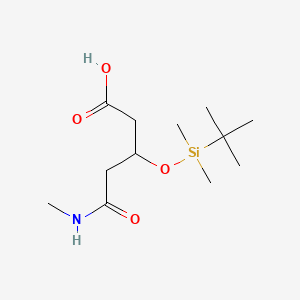

Compounds like “2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt” are typically organic compounds that contain functional groups such as aminocarbonyl, nitro, and carboxylic acid. These functional groups can significantly influence the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such compounds often involves reactions like nitration, carboxylation, and amination. The exact synthesis route would depend on the specific structure of the compound .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. For example, the aminocarbonyl group might undergo condensation reactions, while the nitro group might participate in reduction reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include measuring its melting point, solubility, and conducting spectroscopic analyses .Aplicaciones Científicas De Investigación

Coordination Polymer Structures

Research by Smith (2013) explored the structures of hydrated sodium salts of various nitrobenzoic acids, including a potassium salt of 2-amino-4-nitrobenzoic acid. These structures are stabilized by hydrogen bonding and π-π ring interactions, highlighting the potential of 2-(Aminocarbonyl)-3-nitrobenzoic Acid Potassium Salt in coordination chemistry and crystal engineering (Smith, 2013).

Reaction Analysis and NMR Properties

Cosimelli et al. (2003) conducted a detailed study on the reaction of 3-bromo-2-nitrobenzo[b]thiophene with ortho-substituted anilines. This research provides insights into the electronic and steric effects on yields and product ratios, which could be relevant for understanding the behavior of related compounds like this compound in similar reactions (Cosimelli et al., 2003).

Molecular Salts/Cocrystals and Halogen Bonds

Oruganti et al. (2017) investigated molecular salts of 2c4n, a compound related to this compound. They explored the role of halogen bonds in these structures. This research is valuable for understanding the potential applications of this compound in the development of molecular salts and cocrystals (Oruganti et al., 2017).

Synthesis and Industrial Applications

Yin Qun (2010) discussed the synthesis of 3-aminobenzoic acid from 3-nitrobenzoic acid, which is closely related to the potassium salt of 2-(Aminocarbonyl)-3-nitrobenzoic Acid. This synthesis has applications in the production of azo dyes and certain medications (Yin Qun, 2010).

Sulfhydryl Group Determination

Ellman (1959) developed a method using an aromatic disulfide for the determination of sulfhydryl groups, potentially relevant to studies involving this compound (Ellman, 1959).

Pesticide Synthesis

Chen Yi-fen et al. (2010) utilized 3-Methyl-2-nitrobenzoic acid, similar to this compound, in the synthesis of chlorantraniliprole, a pesticide. This showcases its potential in pesticide development (Chen Yi-fen et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

potassium;2-carbamoyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5.K/c9-7(11)6-4(8(12)13)2-1-3-5(6)10(14)15;/h1-3H,(H2,9,11)(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPXVTNTCARPDV-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5KN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675566 |

Source

|

| Record name | Potassium 2-carbamoyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943522-94-9 |

Source

|

| Record name | Potassium 2-carbamoyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)